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Introduction

The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a
significant hurdle in drug development. DNA nanostructures offer a programmable and
biocompatible platform for drug delivery; however, their efficient cellular uptake and endosomal
escape remain challenging. The L17E peptide, an attenuated cationic amphiphilic lytic peptide,
has emerged as a promising tool to overcome these barriers. L17E facilitates the cellular entry
of cargo by inducing macropinocytosis and subsequently promotes endosomal escape by
selectively disrupting the endosomal membrane, leading to the release of the cargo into the
cytoplasm.[1][2] This document provides detailed application notes and protocols for the
functionalization of DNA nanostructures with the L17E peptide and their subsequent delivery
into cells.

Mechanism of Action

The L17E peptide enhances the intracellular delivery of DNA nanostructures through a multi-
step process. Initially, the cationic nature of L17E is thought to interact with the cell membrane,
inducing membrane ruffling and macropinocytosis, a form of endocytosis.[1][2] Once inside the
cell and encapsulated within an endosome, the L17E peptide exhibits its pH-sensitive lytic
activity. The acidic environment of the late endosome is believed to trigger a conformational
change in the L17E peptide, leading to the disruption of the endosomal membrane and the
release of the DNA nanostructure into the cytosol.[1] The efficiency of L17E-mediated delivery
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has been correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1
potassium channel, suggesting a role for membrane potential in this process.[1]

Key Applications

e Enhanced Cytosolic Delivery: Facilitates the delivery of DNA nanostructures and their
associated cargo past the cell membrane and out of the endosome.

o Broad Applicability: Effective in various cell lines, including HeLa, RAW264.7, and HUVECs.
[1]

o Versatile Cargo Delivery: Can be used to deliver a range of DNA nanostructure shapes and
sizes carrying various payloads such as small molecules, proteins, or nucleic acids.

Data Presentation

Table 1: Summary of L17E-Mediated Delivery Parameters and Efficacy
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Cell Line

Cargo

L17E
Concentrati
on (pM)

Incubation
Time

Observed
Effect

Reference

HelLa

Exosomes

40

49 h

Enhanced
exosome-
mediated
intracellular

delivery.

[1]

HelLa

Dexamethaso

ne

20-40

1lh

Enhanced
internalization
via
macropinocyt
osis and
cytoplasmic

release.

[1]

HelLa

Anti-His6-1gG

40

15h

Successful
delivery to
the cytoplasm
and binding
to the
intracellular

target.

[1]

HelLa

Saporin

40

7h

~80% cell
death
compared to
~15% without
L17E.

[1]

HelLa

Cre

recombinase

40

25h

Initiation of
EGFP

expression.

[1]

RAW264.7

Tetrahedral
DNA
Frameworks
(TDFs)

Not specified

(coating)

12 h (for OGF
delivery)

Enhanced
uptake,
stability, and

[1]
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endosomal

release.

Suppression

of TS5-p45
HUVECs TS5-p45 40-80 Not specified translocation [1]

to the

nucleus.

Experimental Protocols
Protocol 1: Assembly of Tetrahedral DNA
Nanostructures (TDNSs)

This protocol describes the self-assembly of DNA tetrahedra from four synthetic
oligonucleotides.

Materials:

Four unique DNA oligonucleotides designed to form a tetrahedron (e.g., sequences adapted
from established protocols).

Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCI2).

Nuclease-free water.

Thermal cycler.
Procedure:

¢ Resuspend the four DNA oligonucleotides in nuclease-free water to a final concentration of
100 pM.

e Ina 0.2 mL PCR tube, mix equimolar amounts of each of the four oligonucleotides to a final
concentration of 1 uM in Annealing Buffer.

¢ Place the tube in a thermal cycler and run the following program:
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o 95°C for 5 minutes (denaturation).

o Cool down to 25°C over 1 hour (annealing).

e The assembled TDNs can be stored at 4°C.
Quality Control:

e Analyze the formation of TDNs by running a sample on a 2% agarose gel. The assembled
tetrahedra should migrate as a distinct band, slower than the individual single-stranded
oligonucleotides.

Protocol 2: Functionalization of TDNs with L17E Peptide
via Click Chemistry

This protocol describes the covalent attachment of the L17E peptide to a TDN using copper-
free click chemistry. This requires one of the DNA strands used to form the tetrahedron to be
synthesized with a terminal modification (e.g., a DBCO group) and the L17E peptide to be
synthesized with a complementary reactive group (e.g., an azide).

Materials:

Assembled TDNs with a DBCO-modified oligonucleotide.

Azide-modified L17E peptide.

Reaction Buffer (e.g., 1x PBS, pH 7.4).

Nuclease-free water.

Procedure:

» To the solution of assembled TDNs (from Protocol 1), add the azide-modified L17E peptide.
A molar excess of the peptide (e.g., 10-fold to 50-fold excess relative to the DBCO-modified
strand) is recommended to ensure efficient conjugation.

¢ Gently mix the solution by pipetting.
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 Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C,
protected from light.

o Purify the L17E-TDN conjugates from excess peptide using a suitable method such as size-
exclusion chromatography or spin filtration with a molecular weight cutoff that retains the
TDN while allowing the smaller peptide to pass through.

Quality Control:

» Confirm conjugation by running the purified product on a denaturing polyacrylamide gel. The
band corresponding to the L17E-conjugated DNA strand should show a shift compared to
the unmodified strand.

o Characterize the final product using techniques like dynamic light scattering (DLS) to assess
size and dispersity.

Protocol 3: L17E-TDN Delivery to Cultured Cells

This protocol outlines the procedure for delivering L17E-functionalized TDNs to mammalian
cells in culture.

Materials:

L17E-TDN conjugates (from Protocol 2).

o Mammalian cell line of interest (e.g., HeLa cells).

o Complete cell culture medium.

e Serum-free cell culture medium.

e Phosphate-buffered saline (PBS).

e Fluorescently labeled TDNs (optional, for tracking).

Procedure:
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Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and
reach 70-80% confluency.

On the day of the experiment, remove the complete culture medium and wash the cells once
with PBS.

Prepare the L17E-TDN delivery solution by diluting the conjugates in serum-free medium to
the desired final concentration (e.g., 10-100 nM of TDNSs).

Add the L17E-TDN solution to the cells and incubate for 1-4 hours at 37°C in a CO2
incubator.

After the incubation period, remove the delivery solution and wash the cells twice with PBS.
Add fresh complete culture medium to the cells.

Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.

Protocol 4: Quantification of Cellular Uptake by Flow
Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled L17E-TDNSs.

Materials:

Cells treated with fluorescently labeled L17E-TDNs (from Protocol 3).
Trypsin-EDTA.
Flow cytometry buffer (e.g., PBS with 2% FBS).

Flow cytometer.

Procedure:

After the desired incubation time post-delivery, wash the cells with PBS.

Detach the cells using Trypsin-EDTA.
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Resuspend the cells in complete medium to neutralize the trypsin.

Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in
the appropriate channel.

Include untreated cells as a negative control to set the baseline fluorescence.

Protocol 5: Visualization of Intracellular Delivery by
Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled
L17E-TDNs.

Materials:

e Cells grown on glass coverslips and treated with fluorescently labeled L17E-TDNs (from
Protocol 3).

o Paraformaldehyde (PFA) solution (4% in PBS).

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

» DAPI solution (for nuclear staining).

e Mounting medium.

o Confocal microscope.

Procedure:

 After the desired incubation time, wash the cells on coverslips with PBS.
e Fix the cells with 4% PFA for 15 minutes at room temperature.

¢ Wash the cells three times with PBS.
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o (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.
e Wash the cells three times with PBS.

 Stain the nuclei with DAPI solution for 5 minutes.

e Wash the cells three times with PBS.

e Mount the coverslips onto microscope slides using mounting medium.

e Image the slides using a confocal microscope, capturing images in the channels for the
fluorescently labeled TDNs and DAPI.

Mandatory Visualizations
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Caption: L17E-mediated delivery of DNA nanostructures.
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Caption: Experimental workflow for LL7E-TDN delivery.
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Caption: L17E interaction with KCNN4 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for L17E-Mediated
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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